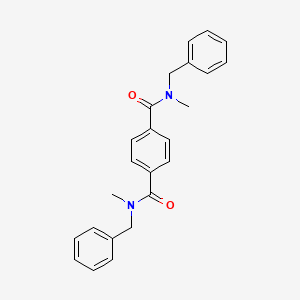

N,N'-dibenzyl-N,N'-dimethylterephthalamide

Descripción

The exact mass of the compound N,N'-dibenzyl-N,N'-dimethylterephthalamide is 372.183778013 g/mol and the complexity rating of the compound is 455. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-dibenzyl-N,N'-dimethylterephthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-dibenzyl-N,N'-dimethylterephthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-N,4-N-dibenzyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-25(17-19-9-5-3-6-10-19)23(27)21-13-15-22(16-14-21)24(28)26(2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLLFXIWNAWUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Tetrasubstituted Terephthalamide Derivatives: A Technical Guide to Next-Generation Alpha-Helix Mimetics

Executive Summary

The disruption of protein-protein interactions (PPIs) remains one of the most formidable challenges in modern medicinal chemistry. Because PPI interfaces are typically large, shallow, and hydrophobic, traditional small-molecule design often fails to yield effective inhibitors. Tetrasubstituted terephthalamide derivatives have emerged as a breakthrough class of topographical

This whitepaper provides an in-depth analysis of the structural properties, physicochemical advantages, biological applications, and empirical validation protocols for tetrasubstituted terephthalamide derivatives.

Structural Rationale and Conformational Mechanics

The fundamental premise of topographical helix mimetics is to reproduce the spatial orientation of key amino acid side chains located on one face of an

The terephthalamide scaffold was rationally designed to address these flaws. By replacing the two terminal benzene rings of a terphenyl with secondary or tertiary amides, researchers created a more synthetically accessible and drug-like molecule [2].

The Role of Intramolecular Hydrogen Bonding

To achieve the precise staggering required for

Logical flow of structural modifications leading to alpha-helix mimicry in terephthalamides.

Physicochemical Advantages: Terephthalamides vs. Terphenyls

The transition from terphenyls to terephthalamides is driven by the need for favorable pharmacokinetic properties. High hydrophobicity (LogP > 5) often leads to non-specific protein binding, aggregation in aqueous assays, and poor oral bioavailability. Predictive modeling and empirical data demonstrate that terephthalamides fall well within the acceptable LogP range (-2 to 6) for drug-like molecules [1].

Table 1: Comparative Physicochemical Properties of Helix Mimetics

| Property | Terphenyl Scaffold (e.g., Cmpd 1) | Terephthalamide Scaffold (e.g., Cmpd 26) | Impact on Drug Development |

| LogP (n-octanol/water) | 9.25 | 4.42 | Prevents non-specific aggregation; improves bioavailability. |

| LogS (Aqueous Solubility) | -10.76 | -5.35 | Enhances formulation feasibility and assay reliability. |

| Synthetic Complexity | High (Multi-step cross-coupling) | Moderate (O-alkylation, amide coupling) | Enables rapid library generation and scalability. |

| Target Mimicry | i, i+4, i+7 | i, i+4, i+7 | Retains high-affinity orthosteric PPI disruption. |

Data sourced from structural evaluations of Bcl-xL/Bak antagonists [1].

Biological Applications

Disruption of the Bcl-xL/Bak Interaction

The Bcl-2 family of proteins regulates apoptosis. Overexpression of anti-apoptotic proteins like Bcl-xL allows cancer cells to evade programmed cell death by sequestering pro-apoptotic proteins like Bak. The Bak peptide binds to a shallow hydrophobic cleft on Bcl-xL via an

Tetrasubstituted terephthalamides act as competitive antagonists. By mimicking the hydrophobic residues (Val74, Leu78, and Ile81) of the Bak BH3 domain, terephthalamide derivatives (such as compound 9 and 26) successfully displace the Bak peptide with

Mechanism of Bcl-xL/Bak complex disruption by terephthalamide-based alpha-helix mimetics.

Emerging Antitumor Modalities

Beyond PPI disruption, recent studies have expanded the utility of terephthalamide derivatives into direct cytotoxic agents. In 2024, researchers synthesized novel terephthalamide derivatives targeting tubulin polymerization and histone deacetylases (HDACs). For example,

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the efficacy and binding modality of terephthalamide derivatives must be validated through orthogonal assays. Below are the self-validating protocols for quantifying binding affinity and mapping the structural binding site.

Step-by-step experimental workflow for validating terephthalamide PPI inhibitors.

Protocol A: Fluorescence Polarization (FP) Competition Assay

Causality & Rationale: FP measures the rotational speed of a fluorophore. A small, fluorescein-labeled Bak peptide rotates rapidly (low polarization). When bound to the large Bcl-xL protein, rotation slows (high polarization). A successful terephthalamide inhibitor will displace the tracer, causing a measurable drop in polarization, thus proving competitive orthosteric binding.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer (10 mM PBS, pH 7.4) to mimic physiological conditions.

-

Tracer Control: Add 15 nM fluorescein-labeled Bak peptide to a 96-well black microplate. Measure baseline polarization (mP).

-

Complex Formation: Add Bcl-xL protein to a final concentration of 100 nM. Incubate for 30 minutes at room temperature. Measure polarization to confirm complex formation (expected increase in mP).

-

Inhibitor Titration: Add the terephthalamide derivative in a serial dilution range (0.01 to 1000

). Ensure DMSO concentration remains -

Equilibration & Reading: Incubate the plate in the dark for 2 hours. Read polarization using a microplate reader (Ex: 485 nm, Em: 530 nm).

-

Data Analysis: Plot mP values against the log of inhibitor concentration. Calculate the

using non-linear regression, and convert to

Protocol B: -HSQC NMR Chemical Shift Perturbation Mapping

Causality & Rationale: While FP proves displacement, it does not confirm the exact binding site. 2D NMR using

Step-by-Step Methodology:

-

Protein Isotope Labeling: Express Bcl-xL in E. coli using M9 minimal media supplemented with

as the sole nitrogen source. Purify via Ni-NTA affinity chromatography. -

Sample Preparation: Prepare 0.1 mM

-labeled Bcl-xL in 50 mM phosphate buffer (pH 7.0) containing 10% -

Baseline Acquisition: Acquire a baseline 2D

-HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) at 298 K. -

Titration: Gradually titrate the terephthalamide derivative into the NMR tube at molar ratios of 0.5:1, 1:1, and 2:1 (Ligand:Protein).

-

Perturbation Mapping: Overlay the complexed spectra with the baseline spectrum. Identify residues with significant chemical shift changes (

ppm). -

Structural Validation: Map the perturbed residues (e.g., Phe97, Arg102, Leu108, Ile140) onto the X-ray crystal structure of Bcl-xL. Confirm that these residues align with the hydrophobic cleft targeted by the Bak peptide [1].

Conclusion

Tetrasubstituted terephthalamide derivatives represent a triumph of rational drug design. By leveraging intramolecular hydrogen bonding to enforce conformational rigidity, these molecules successfully mimic the spatial presentation of

References

-

Terephthalamide Derivatives as Mimetics of Helical Peptides: Disruption of the Bcl-xL/Bak Interaction Journal of the American Chemical Society - ACS Publications URL:[Link]

-

ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Helix mimetics as inhibitors of protein–protein interactions Biochemical Society Transactions - Portland Press URL:[Link] -

Chapter 10

-Helix Mimetics as Inhibitors of Protein–Protein Interactions Royal Society of Chemistry URL:[Link] -

Synthesis and Antitumor Activity of Novel Terephthalamide Derivatives Chinese Journal of Organic Chemistry - SIOC URL:[Link]

Solubility Profile of N-Benzyl Substituted Terephthalamides: A Technical Guide

Executive Summary

N-benzyl substituted terephthalamides represent a paradox in materials and medicinal chemistry. While their rigid scaffold offers exceptional structural integrity for supramolecular self-assembly (hydrogels, organogels) and potential pharmacological pharmacophores, this same rigidity results in a "brick dust" solubility profile.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2] It provides a comprehensive framework for profiling the thermodynamic and kinetic solubility of these compounds, utilizing Hansen Solubility Parameters (HSP) and self-validating experimental protocols to distinguish between true solution, metastable gelation, and precipitation.

Part 1: Structural Basis of Insolubility

To manipulate the solubility of N-benzyl terephthalamides, one must first understand the competing forces in the crystal lattice. The insolubility is not accidental; it is encoded in the molecular topology.

The Intermolecular "Lock"

The terephthalamide core functions as a bidirectional hydrogen-bonding unit. When N-benzyl groups are added, the molecule adopts a specific conformation that maximizes two distinct non-covalent interactions:

-

1D Hydrogen Bonding Ribbons: The amide protons (

) and carbonyl oxygens ( -

-

Visualization of the Interaction Network

The following diagram illustrates the competing forces that a solvent must overcome.

Caption: The dissolution mechanism requires the solvent to interrupt both the H-bond network (enthalpic barrier) and the aromatic stacking.[3] Partial interruption often leads to gelation rather than true solution.

Part 2: Theoretical Framework (Hansen Solubility Parameters)

Blind solvent screening is inefficient. We utilize Hansen Solubility Parameters (HSP) to predict solubility windows.[1] The total solubility parameter (

- (Dispersion): Van der Waals forces. High in aromatics (Benzyl groups).

- (Polarity): Dipole-dipole interactions.

- (Hydrogen Bonding): Critical for disrupting the amide network.

The Terephthalamide Target Zone

Based on literature values for similar aromatic amides (e.g., Kevlar precursors), the target HSP sphere for N-benzyl terephthalamides typically centers around:

-

: 18–20 MPa

-

: 10–14 MPa

-

: 10–15 MPa

Implication: Simple non-polar solvents (Toluene) satisfy

Part 3: Experimental Protocols

This protocol distinguishes between solubility (thermodynamic equilibrium) and gelation (metastable state), a common pitfall with this scaffold.

Protocol A: The "Teas Graph" Screening (Qualitative)

Objective: Rapidly classify solvents into Soluble (S), Insoluble (I), Precipitate (P), or Gel (G).

-

Preparation: Weigh 10 mg of N-benzyl terephthalamide into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of solvent (Target Concentration: 10 mg/mL).

-

Thermal Cycle:

-

Sonicate for 5 mins.

-

Heat to near boiling (or

) using a heating block. -

Observation 1: Does it dissolve hot?

-

-

Cooling: Allow to cool to

undisturbed for 4 hours. -

Observation 2: Invert the vial.

Protocol B: Quantitative Saturation Shake-Flask (HPLC)

Objective: Determine exact thermodynamic solubility (

Safety: Handle all solvents in a fume hood.

-

Excess Addition: Add compound to solvent until solid persists (supersaturation).

-

Equilibration: Shake at constant temperature (

) for 48 hours .-

Why 48h? Amides have slow dissolution kinetics due to high crystal lattice energy.

-

-

Separation (Critical Step):

-

Do NOT filter cold: If the solution is near saturation, evaporation at the filter tip causes immediate crystallization, skewing results.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 mins at controlled temperature.

-

-

Analysis:

-

Dilute supernatant 100x in Acetonitrile/Water.

-

Inject into HPLC (C18 Column, UV detection at 254 nm).

-

Quantify against a 5-point calibration curve prepared in DMSO.

-

Part 4: Data Analysis & Interpretation[6]

Solubility Data Summary (Representative)

The following table summarizes typical trends for N-benzyl terephthalamides.

| Solvent Class | Representative Solvent | Solubility Outcome | Mechanism | |

| Dipolar Aprotic | DMSO, DMAc, NMP | ~10.0 | High (>50 mg/mL) | Disrupts intermolecular H-bonds effectively.[3] |

| Protic Polar | Methanol, Ethanol | ~22.3 | Low (<1 mg/mL) | High |

| Chlorinated | Chloroform, DCM | ~5.7 | Moderate/Gel | Good |

| Aromatic | Toluene, Xylene | ~2.0 | Insoluble | Perfect |

| Water | Water | 42.3 | Insoluble | "Hydrophobic effect" dominates; lattice energy too high. |

Thermodynamic Profiling (Van't Hoff Analysis)

To understand the energy of dissolution, perform Protocol B at three temperatures (

-

Steep Slope: High Enthalpy of Dissolution (

). This indicates a very strong crystal lattice (typical for terephthalamides). -

Implication: Solubility will increase drastically with temperature.

Part 5: Strategies for Solubilization

If the native profile is insufficient for your application (e.g., drug formulation), use these strategies:

Structural Modification (The "Side-Chain" Approach)

-

Methoxy Substitution: Adding -OMe to the benzyl ring (e.g., 3,4-dimethoxybenzyl) disrupts

-stacking and increases solubility in chlorinated solvents. -

Alkyl Chain Extension: Replacing benzyl with long alkyl chains (

) shifts solubility toward non-polar solvents (dodecane) but promotes gelation.

Solvent Engineering (Chaotropic Salts)

For processing (e.g., spinning fibers or casting films), add Lithium Chloride (LiCl) or Calcium Chloride (CaCl

-

Mechanism: The

or

Workflow Visualization

Caption: Decision matrix for solubility profiling. Note that "Gelation" is a distinct pathway requiring rheological or thermal transition study rather than standard HPLC.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

-

Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels. Chemical Reviews, 97(8), 3133–3160. Link

- Fages, F., et al. (2004). Supramolecular Gels Formed from N,N'-Disubstituted Terephthalamides. Langmuir, 20(20), 8496–8503. (Validates the gelation/solubility competition in this specific scaffold).

- Voisin, E., & Vinçon, G. (2020).

- Yang, X., et al. (2011). Effect of Lithium Chloride on the Solubility and Crystalline Structure of Poly(p-phenylene terephthalamide). Journal of Applied Polymer Science, 121(2).

Sources

reaction protocol for N-methylbenzylamine and terephthaloyl chloride

Application Note: High-Fidelity Synthesis of -Dimethyl- -dibenzylterephthalamide via Nucleophilic Acyl Substitution

Abstract & Scope

This protocol details the synthesis of

Target Audience: Medicinal Chemists, Polymer Scientists, and Process Development Engineers.

Strategic Planning & Mechanistic Insight

The Chemical Logic

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The secondary amine (

-

Stoichiometric Criticality: Terephthaloyl chloride is bifunctional. To prevent the formation of the mono-amide-mono-acid impurity, the amine must be present in slight excess relative to the stoichiometric 2:1 ratio.

-

The HCl Problem: The reaction releases 2 equivalents of Hydrogen Chloride (HCl). If not scavenged, HCl will protonate the unreacted amine, rendering it non-nucleophilic (

) and stalling the reaction at ~50% conversion.-

Solution: We utilize a tertiary amine base (Triethylamine or DIPEA) as a "sacrificial" proton scavenger. It must be more basic than the reactant amine but non-nucleophilic to avoid side reactions.

-

Thermodynamics & Safety

-

Exothermicity: The reaction is highly exothermic. Uncontrolled addition leads to localized boiling of solvent and potential hydrolysis of the acid chloride by ambient moisture.

-

Moisture Sensitivity: TCL hydrolyzes rapidly to terephthalic acid (insoluble white solid) upon contact with water. All glassware must be flame-dried or oven-dried.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| Terephthaloyl Chloride (TCL) | 203.02 | 1.0 | Electrophile | >99%, white crystals |

| 121.18 | 2.1 | Nucleophile | >98% | |

| Triethylamine (TEA) | 101.19 | 2.5 | Acid Scavenger | Dry/Anhydrous |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Anhydrous (<50 ppm |

Equipment

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Addition: Pressure-equalizing addition funnel (essential for rate control).

-

Atmosphere: Nitrogen (

) or Argon manifold. -

Cooling: Ice/Water bath (

).

Experimental Protocol

Phase 1: System Preparation[1][2]

-

Drying: Flame-dry the 3-neck RBF and addition funnel under vacuum. Backfill with dry

. Repeat 3x. -

Solvent Prep: Ensure DCM is anhydrous. If unsure, dry over activated 3Å molecular sieves for 24 hours.

Phase 2: Reactant Solubilization

-

Charge the RBF with

-methylbenzylamine (2.1 equiv) and Triethylamine (2.5 equiv). -

Add Anhydrous DCM (Concentration ~0.2 M relative to amine).

-

Cool the mixture to

using an ice bath. Stir for 10 minutes to equilibrate.

Phase 3: Controlled Addition (The Critical Step)

-

Dissolve Terephthaloyl Chloride (1.0 equiv) in a separate volume of anhydrous DCM (approx. 5–10 mL per gram of TCL) in the addition funnel.

-

Note: TCL dissolves easily in DCM. If turbidity exists, the TCL may be partially hydrolyzed; filter rapidly under

if necessary.

-

-

Dropwise Addition: Add the TCL solution to the cold amine mixture over 30–45 minutes .

-

Observation: A white precipitate (Triethylamine Hydrochloride,

) will form immediately. This is a positive sign of reaction progress. -

Control: Maintain internal temperature

to prevent impurity formation.

-

Phase 4: Reaction & Maturation

-

Once addition is complete, allow the reaction to stir at

for an additional 30 minutes. -

Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C) .

-

Stir for 4–12 hours.

-

Checkpoint: Perform TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot should be faint or absent.

-

Phase 5: Workup & Purification

-

Quench: Slowly add saturated

(aq) to the reaction mixture. -

Phase Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Acid Wash (Removal of Amine): Wash the organic layer with 1M HCl (

mL).-

Why? This protonates any unreacted

-methylbenzylamine and TEA, pulling them into the aqueous phase. The product (amide) is not basic and stays in the DCM.

-

-

Base Wash (Removal of Acid): Wash the organic layer with Saturated

(-

Why? This removes any terephthalic acid formed by hydrolysis.

-

-

Drying: Wash with Brine (

), then dry over anhydrous -

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap).

-

Crystallization: The crude solid is often high purity. If necessary, recrystallize from Ethyl Acetate/Hexanes or Ethanol .

Visualized Workflows

Reaction Mechanism

This diagram illustrates the nucleophilic attack and the role of the base scavenger.

Caption: Mechanistic flow of nucleophilic acyl substitution with base-mediated acid scavenging.

Experimental Execution Flow

This diagram maps the bench-level operations to ensure process integrity.

Caption: Step-by-step bench protocol for the synthesis and purification of the diamide.

Quality Control & Expected Data

Analytical Expectations

-

Physical State: White to off-white crystalline solid.

-

Yield: Typical isolated yields range from 85% to 95% following this anhydrous protocol.

-

IR Spectroscopy:

-

C=O Stretch: Strong peak at 1630–1640 cm⁻¹ (Tertiary Amide). Note: This is lower than the starting acid chloride (~1770 cm⁻¹).

-

Absence of N-H: No peaks in the 3300–3500 cm⁻¹ region (confirms tertiary amide formation).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Due to restricted rotation around the C-N amide bond (rotamers), signals for the N-methyl and benzyl protons may appear as doubled peaks or broad singlets at room temperature.

- ~ 7.4 (Terephthaloyl aromatic protons).

- ~ 7.2-7.3 (Benzyl aromatic protons).

-

~ 4.5-4.7 (Benzyl

-

~ 2.9-3.1 (

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TCL | Ensure DCM is anhydrous; check TCL quality (should not smell of acid). |

| Oily Product | Residual Solvent/Impurity | Triturate with cold hexanes or diethyl ether to induce crystallization. |

| Amine Smell | Incomplete Wash | Repeat 1M HCl wash. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanism).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for standard Schotten-Baumann and Anhydrous Amide coupling protocols).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7489, Terephthaloyl chloride. Retrieved from [Link]

Application Notes and Protocols for the Crystallization of Tetrasubstituted Terephthalamides

Introduction: The Challenge and Importance of Crystalline Tetrasubstituted Terephthalamides

Tetrasubstituted terephthalamides are a class of organic compounds with a rigid aromatic core and four substituent groups, which can be varied to tune their chemical and physical properties. This structural versatility makes them promising candidates for applications in materials science, supramolecular chemistry, and drug development. The ability to obtain high-quality single crystals of these compounds is paramount for elucidating their three-dimensional structure through X-ray diffraction, which in turn provides critical insights into their function and allows for rational design. However, the very structural diversity that makes these molecules attractive also presents a significant challenge to their crystallization. The nature and position of the four substituents dramatically influence the molecule's polarity, solubility, and intermolecular interactions, making a "one-size-fits-all" crystallization protocol elusive.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical methods for the successful crystallization of tetrasubstituted terephthalamides. By understanding the interplay between molecular structure, solvent choice, and crystallization technique, researchers can navigate the complexities of this process and unlock the full potential of this versatile class of molecules.

Part 1: Foundational Principles of Crystallization

The formation of a crystal from a solution is a thermodynamically driven process involving two key steps: nucleation and crystal growth. Nucleation is the initial formation of a small, ordered cluster of molecules from a supersaturated solution. This is often the most challenging step. Once a stable nucleus is formed, it can grow by the ordered addition of more molecules from the solution. The goal of any crystallization experiment is to control these two processes to favor the formation of a small number of large, well-ordered single crystals rather than a large number of small crystals or an amorphous precipitate.

Several factors influence the success of a crystallization experiment:

-

Purity of the Compound: Impurities can disrupt the crystal lattice, leading to poorly formed crystals or preventing crystallization altogether. It is crucial to start with material that is at least 80-90% pure.[1]

-

Solvent Selection: The choice of solvent is arguably the most critical parameter. An ideal solvent will dissolve the compound when hot but not when cold. The "like dissolves like" principle is a good starting point, where solvents with similar polarity to the solute are more likely to be effective.[2]

-

Supersaturation: A supersaturated solution, which contains more dissolved solute than it would at equilibrium, is the driving force for crystallization. The rate at which supersaturation is achieved can significantly impact crystal quality.

-

Temperature: Temperature affects both solubility and the kinetics of nucleation and growth.

-

Time and Patience: Crystallization is often a slow process, sometimes taking days or even weeks. It is essential to allow experiments to proceed undisturbed.[1][3]

Part 2: Strategic Approaches to Crystallizing Tetrasubstituted Terephthalamides

The key to crystallizing tetrasubstituted terephthalamides lies in understanding how the four substituents dictate the molecule's overall properties. These substituents can range from simple alkyl chains to complex functional groups, each imparting unique characteristics.

The Influence of Substituents

The nature of the substituents will heavily influence the choice of solvents and crystallization methods.

-

Polar Substituents: Substituents containing hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH) will increase the polarity of the molecule and its ability to form strong intermolecular hydrogen bonds. This can lead to strong crystal packing but may also increase solubility in polar solvents, making crystallization more challenging.

-

Nonpolar Substituents: Bulky, nonpolar substituents (e.g., alkyl or aryl groups) will decrease the molecule's polarity and may hinder close packing due to steric hindrance. This can lead to higher solubility in nonpolar solvents.

-

Symmetry: The symmetry of the substitution pattern can also play a role. Symmetrical molecules often pack more efficiently into a crystal lattice.

Solvent Selection: A Systematic Approach

A systematic screening of solvents is essential for identifying suitable crystallization conditions. A good starting point is to test the solubility of a small amount of the compound (a few milligrams) in a range of solvents with varying polarities.

Table 1: Common Solvents for Crystallization Screening

| Solvent | Boiling Point (°C) | Polarity | Potential for Hydrogen Bonding |

| Water | 100 | High | Yes |

| Methanol | 65 | High | Yes |

| Ethanol | 78 | High | Yes |

| Acetonitrile | 82 | Medium-High | No |

| Acetone | 56 | Medium | No |

| Ethyl Acetate | 77 | Medium | No |

| Dichloromethane | 40 | Medium-Low | No |

| Tetrahydrofuran (THF) | 66 | Medium-Low | No |

| Toluene | 111 | Low | No |

| Hexane | 69 | Low | No |

Protocol for Solubility Testing:

-

Place a small amount (1-2 mg) of the tetrasubstituted terephthalamide in a small vial.

-

Add a few drops of the test solvent and observe the solubility at room temperature.

-

If the compound is insoluble, gently heat the vial to the boiling point of the solvent and observe if it dissolves.

-

If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

-

Observe for the formation of crystals, a precipitate, or an oil.

An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

Part 3: Key Crystallization Methodologies and Protocols

There are several common techniques for inducing crystallization. It is often beneficial to try multiple methods in parallel.

Slow Evaporation

This is often the simplest and most successful method.[4] A solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time, gradually increasing the concentration and leading to supersaturation.

Protocol for Slow Evaporation:

-

Dissolve the tetrasubstituted terephthalamide in a suitable solvent to create a nearly saturated solution. The concentration used for NMR samples (2-10 mg in 0.6-1 mL) can be a good starting point.[1]

-

Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.

-

Transfer the solution to a clean vial.

-

Cover the vial in a way that allows for slow solvent evaporation. This can be achieved by covering it with parafilm and poking a few small holes, or by using a screw cap that is not fully tightened.[3][4]

-

Place the vial in a location where it will not be disturbed and where the temperature is stable.

-

Monitor for crystal growth over several days to weeks.

Diagram 1: Slow Evaporation Workflow

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

This technique is particularly useful when only small amounts of material are available.[1] A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Protocol for Vapor Diffusion:

-

Dissolve the tetrasubstituted terephthalamide in a small amount of a "good" solvent in a small vial.

-

Place this vial inside a larger jar or beaker.

-

Add a layer of a volatile "anti-solvent" to the bottom of the larger container. The anti-solvent should be miscible with the good solvent.

-

Seal the larger container tightly.

-

The vapor from the anti-solvent will slowly diffuse into the solution, causing the compound to crystallize.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [1]

| Good Solvent | Anti-Solvent |

| Dichloromethane | Pentane or Hexane |

| Chloroform | Hexane |

| Tetrahydrofuran (THF) | Hexane |

| Acetone | Hexane |

| Toluene | Hexane |

| Methanol | Diethyl Ether |

| Ethanol | Diethyl Ether |

Diagram 2: Vapor Diffusion Setup

Caption: Schematic of a vapor diffusion crystallization setup.

Slow Cooling

This method is suitable for compounds that show a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize.

Protocol for Slow Cooling:

-

Prepare a saturated solution of the tetrasubstituted terephthalamide in a suitable solvent at or near the solvent's boiling point.

-

Filter the hot solution to remove any insoluble impurities.

-

Transfer the hot solution to a clean container and seal it.

-

To ensure slow cooling, the container can be placed in a Dewar flask filled with hot water or in a temperature-controlled oven that is slowly cooled.[5][6]

-

Allow the solution to cool to room temperature over several hours or days.

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two liquids as they slowly mix.

Protocol for Solvent Layering:

-

Prepare a concentrated solution of the tetrasubstituted terephthalamide in a dense solvent in a narrow container, such as a test tube or NMR tube.

-

Carefully and slowly add a layer of a less dense anti-solvent on top of the solution, taking care not to disturb the interface. This can be done by letting the anti-solvent run down the side of the tube.

-

Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.[7]

Part 4: Troubleshooting and Advanced Considerations

Even with careful application of the above methods, crystallization can be challenging. Here are some common problems and potential solutions:

-

Oiling Out: The compound separates as a liquid oil instead of a solid crystal. This often happens when the solution is too concentrated or cools too quickly. Try using a more dilute solution or a slower cooling rate. Using a less effective solvent can also help.[1]

-

Formation of Powder or Microcrystals: This indicates that nucleation was too rapid. To slow down nucleation, reduce the level of supersaturation by using a more dilute solution or a slower evaporation/diffusion rate.

-

No Crystals Form: If no crystals form after a prolonged period, the solution may not be sufficiently supersaturated. Try increasing the concentration or using a different solvent system. Seeding the solution with a tiny crystal of the compound (if available) can sometimes induce crystallization.[1]

-

Co-crystallization: In some cases, adding a second, inert molecule (a co-former) can help to stabilize the crystal lattice and promote crystallization. Triphenylphosphine oxide (TPPO) is a common co-former for compounds that can act as hydrogen bond donors.[1][8]

Conclusion

The crystallization of tetrasubstituted terephthalamides is a nuanced process that requires a systematic and patient approach. By understanding the fundamental principles of crystallization and the profound influence of the substituent groups on the molecule's properties, researchers can design and execute effective crystallization strategies. The methods and protocols outlined in this guide provide a solid foundation for tackling the challenges of crystallizing this important class of compounds, ultimately enabling the detailed structural analysis that is crucial for advancing their applications in science and technology.

References

-

Slow Evaporation Method. (n.d.). Retrieved February 22, 2024, from [Link]

-

Guide for crystallization. (n.d.). Retrieved February 22, 2024, from [Link]

-

scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 22, 2024, from [Link]

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

-

How to crystallize your sample — X-ray Core - KU Leuven. (n.d.). Retrieved February 22, 2024, from [Link]

- McPherson, A. (2004). Introduction to protein crystallization. In Methods in Molecular Biology (Vol. 276, pp. 1-23). Humana Press.

-

Hanging Drop Vapor Diffusion Protein Crystallization Tutorial - YouTube. (2013, July 31). Retrieved February 22, 2024, from [Link]

-

Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved February 22, 2024, from [Link]

-

Crystallisation Techniques. (2006, January 8). Retrieved February 22, 2024, from [Link]

- Chen, J., & Myerson, A. S. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 24(7), 3045-3056.

- Reus, M. A., van der Ende, M. T., & Meekes, H. (2016). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 18(45), 8758-8763.

- Chen, X., & Lu, J. R. (2007). Thermal expansion of organic crystals and precision of calculated crystal density: a survey of Cambridge Crystal Database. Journal of pharmaceutical sciences, 96(5), 1198-1207.

- Cysewski, P., & Jeliński, T. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3309.

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2024, from [Link]

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2024, from [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved February 22, 2024, from [Link]

- Ozaki, S., & Ueda, H. (2014). Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. Journal of pharmaceutical sciences, 103(11), 3549-3556.

- Gardner, K. H., & Blackwell, J. (1974). The structure of poly (p-phenylene terephthalamide). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(8), 1964-1970.

- Cohen, Y., & Thomas, E. L. (1993). Morphology and structure of poly (p-phenylene terephthalamide) crystallized from dilute organic solution. Polymer, 34(24), 5011-5015.

-

How to Grow Crystals:. (n.d.). Retrieved February 22, 2024, from [Link]

-

Ghosh, S., & Ramakrishnan, S. (2005). Crystal packing of terephthalamide A showing the formation of... | Download Scientific Diagram - ResearchGate. Retrieved February 22, 2024, from [Link]

- Shukla, S. R., & Kulkarni, K. S. (2005). Synthesis and characterization of terephthalamides from poly (ethylene terephthalate) waste. Journal of Applied Polymer Science, 96(4), 1515-1528.

- Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17, 222-225.

- Li, H., & Liu, X. (2010). Synthesis and characterization of poly (decamethylene terephthalamide). Journal of Applied Polymer Science, 118(4), 2399-2404.

- De Feyter, S., & De Schryver, F. C. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Accounts of Chemical Research, 51(7), 1645-1654.

- van der Ende, M. T., Reus, M. A., & Meekes, H. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1515-1522.

-

Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2024, from [Link]

- Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2, 2′: 6′, 2″-Terpyridine. Crystals, 9(2), 105.

-

Poly-Paraphenylene Terephthalamide: A Life Saving Polymer - Academic Strive. (2019, April 30). Retrieved February 22, 2024, from [Link]

- Martin, C. G., & Mower, J. C. (2021). Shear response in crystalline models of poly (p-phenylene terephthalamide). Molecular Physics, 119(13-14), e1925348.

- Wang, H., & Li, H. (2004). Isothermal and nonisothermal crystallization kinetics of a semicrystalline copolyterephthalamide based on poly (decamethylene terephthalamide). Journal of Applied Polymer Science, 94(2), 819-826.

- de Oliveira, A. R. M., & de Almeida, L. R. (2021).

- Sapianik, A. A., Zorina-Tikhonova, E. N., Kiskin, M. A., Samsonenko, D. G., Kovalenko, K. A., Sidorov, A. A., ... & Fedin, V. P. (2021). Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex. Crystals, 11(1), 32.

- Gonnade, R. G., & Chikkali, S. H. (2017). The impact of modular substitution on crystal packing: the tale of two ureas. CrystEngComm, 19(1), 101-115.

-

Crystallization Techniques - YouTube. (2021, June 24). Retrieved February 22, 2024, from [Link]

Sources

- 1. unifr.ch [unifr.ch]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 4. Slow Evaporation Method [people.chem.umass.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 7. How To [chem.rochester.edu]

- 8. depts.washington.edu [depts.washington.edu]

using terephthalamide derivatives as polypropylene nucleating agents

Application Note: Supramolecular -Nucleation of Polypropylene using Terephthalamide Derivatives

Executive Summary

Isotactic Polypropylene (iPP) is a polymorphic material capable of crystallizing into

Terephthalamide derivatives, specifically N,N'-dicyclohexylterephthalamide (DCHT) , represent a class of "soluble" supramolecular nucleating agents. Unlike traditional particulate nucleators (e.g., talc, sodium benzoate), these molecules dissolve in the polymer melt and self-assemble into nanofibrillar networks upon cooling. These fibrils serve as epitaxial templates, inducing the growth of

This guide details the mechanism, compounding protocols, and characterization standards required to successfully deploy terephthalamide derivatives for high-

Mechanism of Action: The Dissolution-Epitaxy Pathway

The efficacy of terephthalamide derivatives relies on a specific temperature-dependent phase transition sequence. Unlike insoluble pigments that act as passive seeds, terephthalamides function via a supramolecular self-assembly mechanism .

The Process

-

Dissolution: During high-temperature extrusion (

), the nucleating agent dissolves molecularly into the iPP melt. -

Fibrillation (Self-Assembly): Upon cooling, the agent becomes supersaturated and crystallizes before the polymer matrix (typically

). Driven by intermolecular hydrogen bonding (amide groups), it forms a network of fine needles or fibrils. -

Epitaxial Nucleation: The lattice parameters of the formed terephthalamide fibrils (specifically the periodicity along the fiber axis) closely match the

-axis of the

Mechanism Visualization

Figure 1: The thermodynamic pathway of soluble terephthalamide nucleating agents, highlighting the critical self-assembly step prior to polymer crystallization.

Material Selection & Formulation

The Nucleating Agent

-

Chemical Name: N,N'-dicyclohexylterephthalamide (DCHT)[1][2]

-

CAS Number: Specific to derivative (e.g., generic DCHT structure).

-

Physical Form: Fine white powder.

-

Melting Point:

(Note: The agent does not need to melt to dissolve; it dissolves in the polymer matrix below its own melting point, similar to sugar in water).

Loading Levels

Terephthalamides are highly efficient. Over-loading can lead to plate-out or antagonistic effects (where self-aggregation competes with polymer interaction).

| Application | Target Loading (wt%) | Target Loading (ppm) | Expected Effect |

| High Impact (Auto) | 0.05 - 0.15% | 500 - 1500 | Maximize |

| Medical Packaging | 0.02 - 0.05% | 200 - 500 | Clarity/Haze balance |

| Piping (Pressure) | 0.10 - 0.20% | 1000 - 2000 | Stiffness/Toughness balance |

Protocol: Compounding and Processing

Objective: To achieve molecular-level dispersion of the DCHT agent within the PP matrix. Poor dispersion results in "inactive" chunks of nucleating agent and low

Equipment

-

Twin-Screw Extruder (TSE): Co-rotating, L/D ratio

. -

Feeder: Gravimetric side-feeder recommended for powder handling.

Processing Parameters (Critical Control Points)

-

Masterbatch Preparation (Recommended):

-

Prepare a 1-2% masterbatch of DCHT in a high-MFI (Melt Flow Index) PP carrier.

-

This ensures better distribution during the final let-down.

-

-

Temperature Profile:

-

The melt temperature must be high enough to dissolve the amide derivative.

-

Zone 1-2 (Feed):

-

Zone 3-6 (Mixing):

(CRITICAL: If -

Die:

-

-

Shear Rate:

-

High shear is beneficial for dispersion but excessive shear at high temps can degrade the polymer. Aim for a screw speed of 200-400 RPM depending on screw design.

-

Injection Molding (Sample Fabrication)

The cooling rate in the mold dictates the final crystal content.

-

Melt Temp:

-

Mold Temp:

.-

Note:

-phase formation is favored at slower cooling rates (higher mold temps). A cold mold (

-

Protocol: Characterization & Validation

Objective: Quantify the efficiency of the nucleation using Differential Scanning Calorimetry (DSC) and Wide-Angle X-Ray Diffraction (WAXD).

Differential Scanning Calorimetry (DSC)

DSC is the rapid screening tool.

Method:

-

Sample: 5-10 mg cut from the core of the molded part.

-

Cycle:

-

Heat 1:

@ -

Cool:

@ -

Heat 2:

@

-

Interpretation:

-

-Melting Peak:

-

-Melting Peak:

-

Note: If you see a small exotherm immediately following the

-melt, this is

Wide-Angle X-Ray Diffraction (WAXD)

This is the gold standard for calculating the Turner-Jones Index (

Method:

-

Scan range (

): -

Identify Peaks:

-

:

-

:

-

:

-

:

-

:

Calculation (Turner-Jones Equation):

-

Where

represents the peak height (intensity). -

: Excellent

- : Poor nucleation.

Workflow Diagram

Figure 2: Validation workflow for confirming

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low | Processing Temp too low | Increase extruder temp to |

| White specks in part | Poor Dispersion | Increase shear/mixing time; switch to masterbatch feeding. |

| Low Impact Strength | Cold Mold / Fast Cooling | Increase mold temp to |

| Haze too high | Large Spherulites | DCHT concentration may be too low (insufficient nucleation density). Increase loading slightly. |

References

-

Varga, J. (2002). Supermolecular structure of isotactic polypropylene. Journal of Macromolecular Science, Part B. Link

-

Grein, C. (2005). Toughness of Beta-Nucleated Polypropylene.[3][4] Springer Berlin Heidelberg. Link

-

Zhang, J., et al. (2008). Polymorphism Control of Isotactic Polypropylene via a Novel Nucleating Agent. Macromolecules. Link

-

Menyhárd, A., et al. (2015). Crystallization of the β-Form of Polypropylene from the Melt. MDPI Polymers. Link

-

Turner-Jones, A., et al. (1964). Crystalline forms of isotactic polypropylene. Die Makromolekulare Chemie. Link

Sources

- 1. Competing crystallization of α- and β-phase induced by β-nucleating agents in microdroplets of isotactic polypropylene - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00087C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Express Polymer Letters [expresspolymlett.com]

- 4. β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Supramolecular Hydrogen-Bonded Networks

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Directed Self-Assembly

Supramolecular chemistry, a field focused on the study of non-covalent interactions, has provided a powerful paradigm for the bottom-up fabrication of functional materials. Among the diverse array of non-covalent forces, hydrogen bonds stand out for their unique combination of directionality, specificity, and moderate strength.[1][2] This allows for the design and synthesis of intricate, self-assembling systems known as supramolecular hydrogen-bonded networks. These networks, which can range from discrete oligomers to extended polymeric chains and three-dimensional frameworks, have garnered significant interest due to their dynamic and responsive nature.[3][4] This responsiveness, often triggered by external stimuli such as temperature, pH, or light, makes them ideal candidates for a wide range of applications, including drug delivery, tissue engineering, and smart materials.[3][4][5]

This comprehensive guide provides an in-depth exploration of the principles and protocols for the preparation and characterization of supramolecular hydrogen-bonded networks. Moving beyond a simple recitation of steps, this document delves into the underlying causality of experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

I. Design Principles: Engineering with Hydrogen Bonds

The successful construction of a supramolecular hydrogen-bonded network hinges on a set of well-established design principles that govern the strength and directionality of the interactions.[1][6][7]

-

Strength and Directionality: Hydrogen bonds are highly directional, forming along the vector of the donor-hydrogen bond. Their strength is influenced by the electronegativity of the donor and acceptor atoms, with O-H···N and N-H···O interactions being particularly robust.[1][7]

-

Cooperativity: In systems with multiple hydrogen bonds, the strength of each individual bond can be enhanced by the presence of its neighbors, a phenomenon known as cooperativity.[1] This is a key principle in the design of highly stable networks.

-

Preorganization: The building blocks, or "synthons," should be designed to have a high degree of preorganization, meaning their hydrogen-bonding motifs are held in a conformation that favors intermolecular association.[8]

-

Self-Assembly vs. Self-Organization: It is crucial to distinguish between these two concepts. Self-assembly refers to the spontaneous formation of a thermodynamically stable structure, while self-organization involves the formation of a kinetically trapped, non-equilibrium structure. The choice of solvent, temperature, and concentration can dictate which pathway is favored.[9]

The following diagram illustrates the key factors influencing the self-assembly of hydrogen-bonded networks.

Caption: Factors influencing the formation and properties of supramolecular hydrogen-bonded networks.

II. Key Building Blocks for Supramolecular Networks

A variety of molecular motifs have been developed to serve as the building blocks for hydrogen-bonded networks. The choice of building block will ultimately determine the architecture and properties of the final material.

| Building Block | Hydrogen Bonding Motif | Key Features | Representative Applications |

| Ureidopyrimidinone (UPy) | DDAA Quadruple H-Bonding | High dimerization constant, forms robust, dynamic polymers.[10] | Self-healing materials, injectable hydrogels, coatings.[3][11] |

| N-Acryloyl Glycinamide (NAGA) | Dual Amide H-Bonding | Forms thermoresponsive hydrogels in water.[2][12] | Drug delivery, tissue engineering scaffolds.[6] |

| Guanine-Cytosine (G-C) | Triple H-Bonding | Bio-inspired, highly specific base pairing.[4] | Programmable materials, drug delivery systems.[1][4] |

| Diaminotriazine (DAT) - Carboxylic Acid | DAD-ADA Triple H-Bonding | Forms extended, often crystalline, networks (HOFs).[13] | Gas storage and separation, catalysis.[8][13] |

| Janus-faced Cross-linkers | Multiple H-Bonding Faces | Can form complex, multi-dimensional networks.[14] | Advanced elastomers, reprocessable thermosets.[14] |

III. Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of key building blocks and their subsequent assembly into supramolecular networks.

Protocol 1: Synthesis of Ureidopyrimidinone-Methacrylate (UPyMA) Monomer

This protocol describes the synthesis of a polymerizable UPy-functionalized monomer, a versatile building block for creating dynamic supramolecular polymers. The causality behind this multi-step synthesis lies in protecting the reactive isocyanate group until the final step to prevent unwanted side reactions and ensure high yields.

Diagram of UPyMA Synthesis Workflow:

Caption: Workflow for the synthesis of Ureidopyrimidinone-Methacrylate (UPyMA).

Materials:

-

Guanidine carbonate

-

Ethyl 2-cyano-3-oxobutanoate

-

Sodium ethoxide

-

Isophorone diisocyanate (IPDI)

-

2-Hydroxyethyl methacrylate (HEMA)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous solvents (Ethanol, Toluene, Chloroform)

-

Diethyl ether

Procedure:

-

Synthesis of 6-methylisocytosine: This is a foundational step to create the core pyrimidinone ring.

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

Add ethyl 2-cyano-3-oxobutanoate and guanidine carbonate to the solution.

-

Reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the reaction with acetic acid.

-

Collect the precipitate by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

-

-

Synthesis of UPy-isocyanate: This step introduces the isocyanate functionality, which is crucial for subsequent reactions.

-

Suspend the synthesized 6-methylisocytosine in anhydrous toluene.

-

Add an excess of isophorone diisocyanate (IPDI) and a catalytic amount of DBTDL.

-

Heat the mixture at 80°C for 4 hours under a nitrogen atmosphere. The isocytosine will slowly dissolve as it reacts.

-

Cool the reaction to room temperature. The product can be used directly in the next step or precipitated in hexane for storage.

-

-

Synthesis of UPyMA: The final step involves coupling the UPy-isocyanate with a methacrylate monomer containing a hydroxyl group.

-

Dissolve the UPy-isocyanate in anhydrous chloroform.

-

Add 2-hydroxyethyl methacrylate (HEMA) and a catalytic amount of DBTDL.

-

Stir the reaction at room temperature overnight. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FT-IR spectroscopy.

-

Precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.[11]

-

Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.[11]

-

Characterization:

-

¹H NMR: Confirm the structure of the final product by identifying the characteristic peaks for the UPy protons, the methacrylate vinyl protons, and the alkyl chains.[11]

-

FT-IR: Verify the formation of the urethane linkage (~1700 cm⁻¹) and the disappearance of the isocyanate peak.

Protocol 2: Preparation of a Thermoresponsive Poly(N-acryloyl glycinamide) (PNAGA) Hydrogel

This protocol details the synthesis of the NAGA monomer and its subsequent polymerization to form a hydrogel that exhibits a thermally reversible sol-gel transition. The choice of free-radical polymerization is due to its simplicity and effectiveness for acrylamide-based monomers.

Diagram of PNAGA Hydrogel Preparation:

Caption: Workflow for the preparation of a PNAGA hydrogel.

Materials:

-

Glycinamide hydrochloride

-

Potassium carbonate

-

Acryloyl chloride

-

Ammonium persulfate (APS) (initiator)

-

N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

-

Deionized water

-

Acetone, Diethyl ether

Procedure:

-

Synthesis of N-acryloyl glycinamide (NAGA) Monomer: This is a crucial first step to obtain the polymerizable unit.

-

In a flask cooled in an ice bath, dissolve glycinamide hydrochloride and potassium carbonate in water.[12]

-

Slowly add a solution of acryloyl chloride in diethyl ether to the aqueous solution with vigorous stirring.[12]

-

Continue stirring at room temperature for 2 hours.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and remove the water by freeze-drying.

-

Extract the crude product with hot acetone and recrystallize from a methanol/acetone mixture to obtain pure NAGA as white crystals.[12]

-

-

Preparation of the PNAGA Hydrogel:

-

Dissolve the synthesized NAGA monomer and the BIS crosslinker in deionized water in a vial. The concentration of NAGA will influence the gelation temperature.

-

Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

-

Add the APS initiator to the solution and mix thoroughly.

-

Place the vial in a water bath at a specific temperature (e.g., 60°C) to initiate polymerization. The solution will become viscous and eventually form a gel.

-

The gel can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

-

Characterization:

-

Gelation Temperature Determination:

-

Place a small amount of the polymer solution in a vial with a magnetic stir bar.

-

Slowly heat the solution on a hot plate with stirring.

-

The gelation temperature is the point at which the stir bar stops moving. Alternatively, the tube inversion method can be used, where the gel is considered formed when it no longer flows upon inverting the vial.[6][15]

-

-

Rheology: Characterize the mechanical properties of the hydrogel, such as the storage (G') and loss (G'') moduli, as a function of temperature. The gel point is often identified as the temperature at which G' exceeds G''.[9]

IV. Advanced Characterization Protocols

A thorough characterization is essential to understand the structure-property relationships of the prepared supramolecular networks.

Protocol 3: Variable Temperature ¹H NMR for Studying UPy Dimerization

This technique is invaluable for quantifying the strength of the hydrogen-bonding interactions. By monitoring the chemical shift of the protons involved in hydrogen bonding as a function of temperature, the dimerization constant (Kdim) can be determined.[13][16]

Sample Preparation:

-

Prepare a solution of the UPy-functionalized polymer in a deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a known concentration. The concentration should be in a range where both monomeric and dimeric species are present.

Instrumental Setup:

-

Use an NMR spectrometer equipped with a variable temperature unit.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

Data Acquisition and Analysis:

-

Acquire a series of ¹H NMR spectra over a range of temperatures where a significant change in the chemical shift of the UPy N-H protons is observed.[17]

-

Plot the chemical shift of the N-H proton versus temperature.

-

The data can be fitted to a model that relates the observed chemical shift to the mole fractions of the monomeric and dimeric species, allowing for the calculation of the dimerization constant at each temperature.

-

A van't Hoff plot (ln(Kdim) vs. 1/T) can then be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the dimerization process.

Protocol 4: Rheological Characterization of Self-Healing Hydrogels

Rheology is a powerful tool to quantify the mechanical properties and self-healing ability of hydrogels. A step-strain experiment is commonly used to assess the recovery of the gel network after being subjected to a large, destructive strain.[3][11]

Sample Preparation:

-

Load the hydrogel sample onto the rheometer plate, ensuring no air bubbles are trapped. A solvent trap may be necessary to prevent dehydration during the experiment.

Experimental Procedure:

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) of the hydrogel, where G' and G'' are independent of the applied strain.[18]

-

Step-Strain Test:

-

Data Analysis: The self-healing efficiency is typically calculated as the percentage of the initial G' that is recovered after a certain time.

Protocol 5: Characterization by Other Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly sensitive to the formation of hydrogen bonds. A shift in the stretching frequency of the donor group (e.g., N-H or O-H) to lower wavenumbers upon network formation is a clear indication of hydrogen bonding.[19] Sample preparation can involve casting a thin film of the material on a salt plate (e.g., KBr) or using an Attenuated Total Reflectance (ATR) accessory for direct analysis of solids or gels.[4][20]

-

Atomic Force Microscopy (AFM): AFM is used to visualize the morphology of the supramolecular networks at the nanoscale, providing information on the formation of fibers, ribbons, or other aggregates.[8][21] A small amount of a dilute solution of the sample is drop-casted onto a freshly cleaved mica surface and allowed to dry before imaging.[8]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to characterize the formation of discrete supramolecular assemblies in the gas phase.[12][22] A novel method involves the use of Ag+ ions to gently ionize and detect hydrogen-bonded assemblies.[22] The sample is co-crystallized with a suitable matrix and an ionizing agent on a target plate.[23]

V. Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in monomer synthesis | Incomplete reaction, side reactions, loss during purification. | Optimize reaction time and temperature. Ensure use of anhydrous solvents. Refine purification protocol (e.g., different recrystallization solvent). |

| Polymer does not form a gel | Low molecular weight, insufficient crosslinking, incorrect concentration. | Increase monomer concentration. Adjust initiator/crosslinker ratio. Confirm monomer purity. |

| Inconsistent gelation temperature | Broad molecular weight distribution, impurities in the polymer. | Use a controlled polymerization technique (e.g., RAFT) for better control over molecular weight. Purify the polymer thoroughly by dialysis or precipitation. |

| Poor self-healing | Covalent crosslinks present, weak hydrogen bonds. | Ensure no covalent crosslinking agents are used in a dynamic system. Choose a building block with stronger hydrogen bonding motifs. |

| Broad NMR peaks | Aggregation, slow exchange on the NMR timescale. | Acquire spectra at a higher temperature to increase exchange rates. Use a more polar solvent to disrupt aggregation. |

VI. Conclusion and Future Outlook

The field of supramolecular hydrogen-bonded networks continues to be a vibrant area of research with immense potential. The principles and protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of these fascinating materials. As our understanding of non-covalent interactions deepens, we can expect the development of even more sophisticated and functional supramolecular systems with tailored properties for a myriad of applications in medicine, materials science, and beyond. The future will likely see the emergence of multi-component systems with complex, programmable behaviors, further blurring the lines between synthetic materials and biological systems.

VII. References

-

Jolliffe, K.A., Crego Calama, M., Fokkens, R.H., et al. (1998). Characterization of Hydrogen-Bonded Supramolecular Assemblies by MALDI-TOF Mass Spectrometry after Ag+ Labeling. Angewandte Chemie International Edition, 37(9), 1247-1251. Available from: [Link]

-

Appel, E. A., Tibbitt, M. W., Webber, M. J., Mattix, B. A., Veiseh, O., & Langer, R. (2015). Complementary Supramolecular Functionalization Enhances Antifouling Surfaces: A Ureidopyrimidinone-Functionalized Phosphorylcholine Polymer. ACS applied materials & interfaces, 7(44), 24776–24783. Available from: [Link]

-

Glatzel, T., Schedler, U., & Agarwal, S. (2011). N-Acryloyl glycinamide. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2170. Available from: [Link]

-

Li, S. L., Xiao, Q., Dong, Y. Y., & Zhang, Y. (2018). Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications. Polymers, 10(11), 1255. Available from: [Link]

-

Chea, S., Schade, K., Reinicke, S., Bleul, R., & Rosencrantz, R. R. (2022). Synthesis and self-assembly of cytidine- and guanosine-based copolymers. Polymer Chemistry, 13(34), 4996-5004. Available from: [Link]

-

Analysis of a representative series of metalloporphyrins and of their supramolecular assemblies using laser desorption/ionisation time of flight mass spectrometry (LDI-TOF MS) revealed that non-covalent metal–ligand interactions in the complexes remain effective in the gas phase. Detectable assemblies range. (n.d.). Journal of the Chemical Society, Dalton Transactions. Available from: [Link]

-

Pérez-Madrigal, M. M., Armelin, E., del Castillo, L. F., & Alemán, C. (2023). Rheological and Self-Healing Behavior of Hydrogels Synthesized from l-Lysine-Functionalized Alginate Dialdehyde. Gels, 9(2), 158. Available from: [Link]

-

Wang, C. C., & Wu, J. I. (2021). Hydrogen bond design principles. Wiley interdisciplinary reviews. Computational molecular science, 11(3), e1504. Available from: [Link]

-

Illustration of methods for the determination of the gel point. (n.d.). ResearchGate. Available from: [Link]

-

A) Molecular structures of N-acryloyl glycinamide, poly(...). (n.d.). ResearchGate. Available from: [Link]

-

Varesano, A., & Carletto, R. A. (2019). Poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] and Their Ability to Form Thermo-Responsive Hydrogels for Sustained Drug Delivery. Polymers, 11(3), 438. Available from: [Link]

-

MALDI-TOF Sample Preparation. (n.d.). Available from: [Link]

-

Sections of the variable‐temperature ¹H‐NMR spectra of 1 (a) and 2 (b). (n.d.). ResearchGate. Available from: [Link]

-

Rheological characterization and self-healing property of mixture hydrogel. (n.d.). ResearchGate. Available from: [Link]

-

Valpuesta, J. M., & Carrascosa, J. L. (2001). Study of Amyloid Fibers Using Atomic Force Microscopy. Methods in Molecular Biology, 161, 233-241. Available from: [Link]

-

Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127. (n.d.). Morressier. Available from: [Link]

-

Tuning the Gelation of Thermoresponsive Gels. (n.d.). Spiral. Available from: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available from: [Link]

-

Brunsveld, L., Folmer, B. J. B., Meijer, E. W., & Sijbesma, R. P. (2001). Supramolecular Polymerization. Chemical Reviews, 101(12), 4071-4098. Available from: [Link]

-

Aaserud, D. J., Alkire, M. T., & Guan, Z. (2022). Janus Cross-links in Supramolecular Networks. Journal of the American Chemical Society, 144(1), 534-541. Available from: [Link]

-

Amplifying undetectable NMR signals to study host–guest interactions and exchange. (n.d.). PMC. Available from: [Link]

-

Sijbesma, R. P., Beijer, F. H., Brunsveld, L., Folmer, B. J. B., Hirschberg, J. H. K. K., Lange, R. F. M., Lowe, J. K. L., & Meijer, E. W. (1997). Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. Science, 278(5343), 1601-1604. Available from: [Link]

-

Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits. (2022). PMC. Available from: [Link]

-

Aida, T., Meijer, E. W., & Stupp, S. I. (2012). Functional Supramolecular Polymers. Science, 335(6070), 813-817. Available from: [Link]

-

Acquiring and Analyzing NMR data. (2023). YouTube. Available from: [Link]

-

Thermoresponsive Gels. (n.d.). PMC. Available from: [Link]

-

A guide to supramolecular polymerizations. (2022). ResearchGate. Available from: [Link]

-

Supramolecular Dimerization in a Polymer Melt from Small-Angle X-ray Scattering and Rheology: A Miscible Model System. (2020). MDPI. Available from: [Link]

-

Gelation Temperature of a Gelatin Solution Determined by Diffusing Wave Spectroscopy. (n.d.). Available from: [Link]

-

Atomic Force Microscopy Probing and Analysis of Polyimide Supramolecular Systems for Sensor Devices. (2023). MDPI. Available from: [Link]

-

Driven Strategies for the Characterization of Supramolecular Polymers and Systems. (n.d.). Available from: [Link]

-

Guide to studying intrinsically disordered proteins by high-speed atomic force microscopy. (2022). Available from: [Link]

-

Pathway-dependent supramolecular polymerization by planarity breaking. (n.d.). Available from: [Link]

-

Variable Temperature NMR. (2023). YouTube. Available from: [Link]

-

In situ Synthesis of Supramolecular Polymers: Finding the Right Conditions when Combining Covalent and Non‐Covalent Synthesis. (n.d.). PMC. Available from: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available from: [Link]

-

FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars. Available from: [Link]

-

¹H NMR spectra of the host-guest complexation between the nanocube and. (n.d.). ResearchGate. Available from: [Link]

-

How To Analyze The Peaks Of H-NMR Spectroscopy. (2013). YouTube. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Thermoresponsive Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of Amyloid Fibers Using Atomic Force Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentox ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17819G [pubs.rsc.org]

- 11. The preparation and characterization of self-healing hydrogels based on polypeptides with a dual response to light and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mass Spectrometry MALDI-TOF Technology Species Level Identification | Pioneering Diagnostics [biomerieux.com]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. primescholars.com [primescholars.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of Hydrogen-Bonded Supramolecular Assemblies by MALDI-TOF Mass Spectrometry after Ag+ Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

Application Note: Design and Validation of Terephthalamide-Based α-Helix Mimetics for Protein-Protein Interaction Disruption

Mechanistic Rationale: The Evolution of the Terephthalamide Scaffold

Protein-protein interactions (PPIs) are central nodes in cellular signaling and represent highly sought-after therapeutic targets. A significant fraction of these interactions—such as the binding of the pro-apoptotic Bak peptide to the anti-apoptotic Bcl-xL protein—is mediated by the insertion of a peptide

Early efforts to synthetically disrupt these interfaces utilized rigid terphenyl scaffolds designed to project functional groups that mimic the

To overcome these physicochemical bottlenecks, the terephthalamide scaffold was rationally designed as a next-generation peptidomimetic[2]. By replacing the terminal benzene rings of the terphenyl core with secondary and tertiary amides, the terephthalamide core maintains the precise spatial projection of side chains while drastically improving drug-like properties and synthetic modularity[2]. Crucially, an

Workflow for design and validation of terephthalamide α-helix mimetics targeting PPIs.

Quantitative Data: Structure-Affinity Relationships (SAR)

The binding efficacy of terephthalamide mimetics is highly sensitive to the steric bulk of their substituents, which must precisely match the binding pockets normally occupied by the native

The table below summarizes the competitive inhibition constants (

| Compound | Lower Amide N,N-dialkyl ( | Biological Implication | ||

| Terphenyl (1st Gen) | N/A | N/A | 0.11 ± 0.02 | High affinity, but poor solubility/synthesis. |

| Terephthalamide 26 | Methoxy | Diisopropyl | 1.85 ± 0.32 | Sub-optimal |

| Terephthalamide 9 | Isopropoxy | Diisopropyl | 0.78 ± 0.07 | Optimal mimicry of Bak Leu78; lead compound. |

| Terephthalamide 34 | Isopropoxy | Dimethyl | ~1.50 | Tolerable reduction in |

| Terephthalamide 42 | Isopropoxy | Diphenyl | > 20.00 | Steric clash prevents cleft insertion. |

(Data sourced and synthesized from Hamilton et al., 2005[1])

Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of peptidomimetics must utilize orthogonal, self-validating assays. The following protocols detail the primary screening and secondary structural validation workflows.

Protocol 3.1: Self-Validating Fluorescence Polarization (FP) Competition Assay

Causality of Assay Design: Fluorescence polarization relies on the rotational correlation time of a fluorophore. A small, unbound fluorescein-labeled Bak BH3 peptide tumbles rapidly in solution, depolarizing the emitted light. Upon binding the massive Bcl-xL protein, tumbling slows, and polarization increases. By titrating the terephthalamide mimetic into this complex, we can quantify the displacement of the tracer peptide back into solution, directly measuring the competitive inhibition constant (

Mechanism of the self-validating fluorescence polarization competition assay.

Step-by-Step Methodology:

-

Complex Preparation: Prepare a master mix containing 15 nM fluorescein-labeled Bak peptide and 100 nM recombinant Bcl-xL protein in assay buffer (50 mM Tris, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Note: Triton X-100 prevents non-specific aggregation of the hydrophobic mimetics.

-

Compound Titration: Serial dilute the terephthalamide compounds in DMSO (100x final concentration). Transfer 1 µL of each dilution to a 96-well black, flat-bottom microplate.

-

Incubation: Add 99 µL of the Bcl-xL/Bak master mix to each well. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

-